3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
This compound features a 7-oxabicyclo[2.2.1]hept-5-ene core modified at the 2-position with a carboxylic acid group and at the 3-position with a (1,3-benzodioxol-5-ylamino)carbonyl substituent.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c17-14(12-9-3-4-10(22-9)13(12)15(18)19)16-7-1-2-8-11(5-7)21-6-20-8/h1-5,9-10,12-13H,6H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTUQMMOQJZMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3C4C=CC(C3C(=O)O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclic Core
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride
- Structure : Lacks the benzodioxol and carbonyl groups; features a primary amine at C3.
- Properties : The free amine enhances nucleophilicity, enabling conjugation reactions. The hydrochloride salt improves aqueous solubility compared to the neutral benzodioxol derivative .
- Applications : Likely used as a synthetic intermediate for further functionalization (e.g., amide coupling).
3-[(tert-Butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Structure : Incorporates a Boc-protected amine at C3 instead of the benzodioxol substituent.
- Properties : The Boc group stabilizes the amine during synthesis, preventing unwanted side reactions. Increased hydrophobicity due to the tert-butyl group .
- Applications : Intermediate in peptide synthesis or polymer precursors requiring deprotection steps.
Benzothiazol-2-amine–3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Structure : Substitutes the benzodioxol group with a benzothiazol-2-amine linked via a methoxycarbonyl bridge.
- Hydrogen bonding via the amine and carboxylic acid groups is evident in its crystal structure .
- Applications : Possible use in drug discovery, leveraging benzothiazol’s prevalence in bioactive molecules.
Functional Group Modifications
Ester Derivatives (e.g., Dimethyl or Diisoamyl Esters)
- Structure : Carboxylic acid replaced with esters (e.g., dimethyl, diisoamyl).
- Properties :
- Applications : ROMP-derived polymers for materials science (e.g., hydrogels after hydrolysis ).
Anhydride Derivatives (e.g., 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride)
- Structure : Bicyclic core with two carboxylic acid groups condensed into an anhydride.
- Properties : High reactivity toward nucleophiles (e.g., alcohols, amines), enabling rapid synthesis of esters or amides .
- Applications: Precursor for monomer synthesis (e.g., dimethyl ester via Fischer esterification ).
Pharmacologically Relevant Analogues
SQ29548 (Prostanoid Receptor Ligand)
- Structure: 7-Oxabicyclo core with a heptenoate chain and phenylamino carbonyl hydrazine substituent.
- Properties: Binds thromboxane A2 receptors, demonstrating the bicyclic system’s versatility in drug design. The extended heptenoate chain likely enhances membrane permeability .
- Applications : Antiplatelet or vasoconstrictive therapies.
3-[(2,4-Dimethoxyanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Structural and Property Comparison Table
Research Findings and Data
Spectroscopic Characterization
Polymerization Behavior
- ROMP : Dimethyl ester polymerizes with Ru catalysts (Mw = 10–50 kDa, PDI = 1.2–1.5) . Hydrolysis yields poly(carboxylic acid), forming hydrogels in aqueous media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
